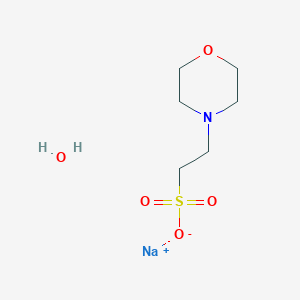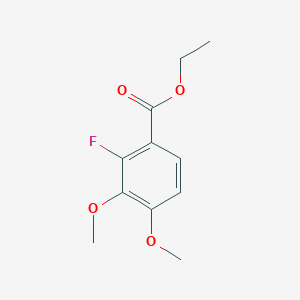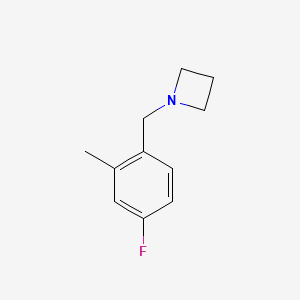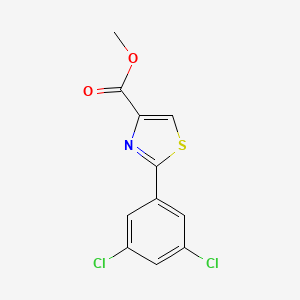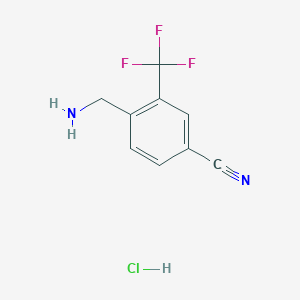
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C8H8ClF3N2 It is a derivative of benzonitrile, characterized by the presence of an aminomethyl group and a trifluoromethyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:
Nitrile Formation: The initial step involves the introduction of a nitrile group onto the benzene ring. This can be achieved through a reaction between a suitable benzene derivative and a nitrile source under appropriate conditions.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done using a Mannich reaction, where formaldehyde and a primary or secondary amine are used in the presence of an acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: It is used in the development of materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound lacks the aminomethyl group but shares the trifluoromethyl and nitrile functionalities.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: This compound has a hydrazine group instead of the aminomethyl group.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H8ClF3N2 |
|---|---|
分子量 |
236.62 g/mol |
IUPAC名 |
4-(aminomethyl)-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14;/h1-3H,5,14H2;1H |
InChIキー |
UTJMULVVRRYQKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
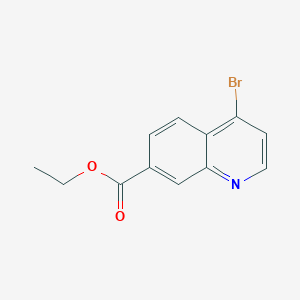
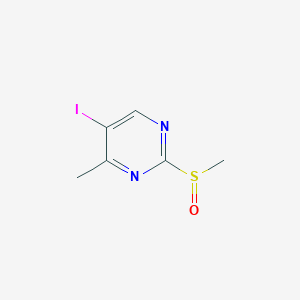
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)




![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
